4-Methylpyridine-3,5-dicarboxylicacidhydrochloride

Description

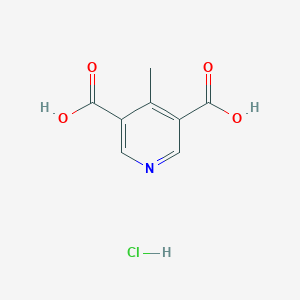

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 3- and 5-positions, forming a hydrochloride salt. The hydrochloride moiety enhances solubility in polar solvents, making it suitable for pharmaceutical or coordination chemistry applications. Pyridine-based dicarboxylates are known for their ability to act as ligands in coordination polymers, leveraging their dual carboxylic acid groups for metal-node binding .

Properties

IUPAC Name |

4-methylpyridine-3,5-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.ClH/c1-4-5(7(10)11)2-9-3-6(4)8(12)13;/h2-3H,1H3,(H,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUOBVARIQYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another method includes the oxidation of 4-methylpyridine-3,5-dimethylcarboxylate using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

In industrial settings, the production of 4-methylpyridine-3,5-dicarboxylic acid hydrochloride often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: 4-Methylpyridine-3,5-dicarboxylic acid.

Reduction: 4-Methylpyridine-3,5-dimethyl alcohol.

Substitution: Halogenated derivatives of 4-methylpyridine-3,5-dicarboxylic acid.

Scientific Research Applications

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylpyridine-3,5-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Pyridine-3,5-dicarboxylic Acid

- Key Properties : Water-soluble, acidic functional groups enable coordination chemistry.

- Applications : Used in MOFs and chemical synthesis. Hazard codes 6.3A (toxic) and 6.4A (respiratory irritant) indicate safety concerns .

- Comparison : The absence of the 4-methyl group and hydrochloride in this analog reduces steric hindrance and solubility, respectively, compared to the target compound.

Furan-2,5-dicarboxylic Acid (FDCA)

- Structure : Furan ring with carboxylic acid groups at positions 2 and 4.

- Key Properties : Bio-derived, thermally stable, and polymer-compatible.

- Applications: Substitute for terephthalic acid in polyesters (e.g., polyethylene furanoate) .

- Comparison : While FDCA is a renewable polymer precursor, the pyridine core of the target compound may offer distinct electronic properties for niche applications, such as pharmaceuticals or specialty materials.

1-Aminoindan-1,5-dicarboxylic Acid

- Structure: Indan ring with amino and dicarboxylic acid groups.

- Key Properties : Neuroprotective agent, reduces brain edema in diffuse brain injury models.

- Applications : Experimental therapeutic for neurological disorders .

- Comparison : The aromatic pyridine system in the target compound differs from the indan backbone, suggesting divergent pharmacological mechanisms.

Dihydropyridine Dicarboxylates (e.g., Benidipine Hydrochloride)

- Structure : 1,4-dihydropyridine core with ester substituents and nitro groups.

- Key Properties : Calcium channel blockers with antihypertensive effects.

- Applications : Clinically used for hypertension and angina (e.g., Benidipine hydrochloride) .

- Comparison : Unlike dihydropyridines, the target compound’s pyridine ring and free carboxylic acids may limit its use as a direct drug candidate but could serve as a synthetic intermediate or ligand.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Influence on Function : The methyl group at the 4-position in the target compound may sterically hinder coordination in MOFs compared to unsubstituted pyridine dicarboxylates .

- Pharmaceutical Potential: While dihydropyridines dominate cardiovascular drug markets, the target compound’s dicarboxylic acid groups could enable novel biological interactions, though this remains unexplored in the provided evidence.

- Safety Considerations : Pyridine-3,5-dicarboxylic acid’s toxicity profile suggests that the hydrochloride form of the target compound may require similar handling precautions.

Biological Activity

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride (also known as 4-MePyDCA- HCl) is a compound of interest due to its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride is characterized by the following structural features:

- Molecular Formula : C8H9N O4- HCl

- Molecular Weight : 203.62 g/mol

- Functional Groups : Pyridine ring, carboxylic acid groups.

The presence of the methyl group and two carboxylic acid functionalities enhances its solubility and reactivity, making it a versatile compound in biological systems.

Biological Activity Overview

Research indicates that 4-Methylpyridine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds with pyridine rings are known for their ability to inhibit bacterial growth. Studies have shown that derivatives can act against various strains of bacteria and fungi.

- Anticancer Properties : Certain pyridine derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : Some studies suggest that 4-MePyDCA may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride is thought to be mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific receptors, leading to altered cell signaling pathways.

- Metal Complexation : Similar to other pyridine derivatives, it may form complexes with metal ions, enhancing its biological efficacy by modulating the activity of metalloproteins.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that pyridine derivatives can induce oxidative stress in target cells, which can lead to cell death in cancerous cells.

Antimicrobial Activity

A study conducted on various pyridine derivatives demonstrated that 4-MePyDCA exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) for E. coli | MIC (µg/mL) for S. aureus |

|---|---|---|

| 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride | 32 | 16 |

This suggests that the compound has a stronger effect against S. aureus compared to E. coli.

Anticancer Activity

In vitro studies have shown that 4-MePyDCA induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins. A comparative study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

These findings indicate a promising profile for further development as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers evaluated the antimicrobial properties of various pyridine derivatives including 4-MePyDCA against clinical isolates of bacteria. The results confirmed its potential as a lead compound in developing new antibiotics.

-

Case Study on Cancer Treatment :

- A preclinical trial assessed the efficacy of 4-MePyDCA in combination with standard chemotherapeutics in treating resistant cancer types. The combination therapy showed enhanced cytotoxicity compared to monotherapy.

Q & A

Q. What are the standard laboratory protocols for synthesizing 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride?

Answer: A common approach involves multi-step reactions with precise control of temperature and pH. For example:

- Step 1 : React precursors (e.g., substituted pyridine derivatives) with acetic anhydride at 100°C for 1.5 hours, followed by hydrolysis using hydrochloric acid at 50°C for 3 hours under pH 8 conditions .

- Step 2 : Neutralization with sodium hydroxide and subsequent recrystallization in ethanol-water mixtures to isolate the hydrochloride salt .

- Critical Parameters : Temperature control (±2°C), stoichiometric ratios (1:1.2 for acid chloride formation), and inert atmosphere (N₂) to prevent oxidation.

Q. Which spectroscopic techniques are recommended for validating the compound’s structural integrity?

Answer:

- FT-IR : Identify carboxylate (C=O stretch at ~1700 cm⁻¹) and pyridine ring vibrations (C-N stretch at ~1600 cm⁻¹) .

- NMR : ¹H NMR (D₂O) should show signals for methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.5–8.0 ppm). ¹³C NMR confirms carboxylic carbons (δ 165–170 ppm) .

- XRD : Single-crystal X-ray diffraction provides bond lengths and angles (e.g., C-O ~1.21 Å, C-N ~1.34 Å) and validates hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers optimize synthesis yield during scale-up from milligram to gram quantities?

Answer:

-

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

-

Solvent Optimization : Replace water with DMF or THF to improve solubility of intermediates .

-

Reaction Monitoring : Use in-situ Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

-

Table 1 : Yield optimization under varying conditions:

Solvent Temperature (°C) Catalyst Yield (%) Water 50 None 62 DMF 80 ZnCl₂ 78 THF 65 FeCl₃ 71

Q. How should crystallographic data discrepancies between refinement software (e.g., SHELX vs. Olex2) be resolved?

Answer:

- Cross-Validation : Refine the same dataset using SHELXL (robust for small molecules) and Olex2, then compare R-factors and electron density maps .

- Twinning Analysis : Use SHELXL’s TWIN command to detect pseudo-merohedral twinning, which may cause inconsistent results .

- Hydrogen Bonding : Manually validate hydrogen positions using Fourier difference maps if automated placement conflicts between software .

Q. What computational methods aid in understanding electronic properties and intermolecular interactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds contribute >30% of crystal packing) using CrystalExplorer .

- MD Simulations : Simulate solvation effects in aqueous media using AMBER force fields to predict stability under physiological conditions .

Q. How are synthesis-derived impurities identified and quantified?

Answer:

- HPLC-MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) gradient. Detect impurities at 254 nm; MS identifies unreacted intermediates (e.g., m/z 280 for diethyl ester byproducts) .

- TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) can separate dicarboxylic acid (Rf 0.3) from methyl ester impurities (Rf 0.6) .

- ¹H NMR Titration : Compare integration ratios of aromatic vs. aliphatic protons to estimate purity (>95% for publication-grade samples) .

Methodological Notes

- Crystallography : Always collect data at low temperature (100 K) to minimize thermal motion artifacts .

- Synthesis Safety : The compound’s hydrochloride form may release HCl fumes; use fume hoods and neutralize waste with NaHCO₃ .

- Data Reproducibility : Archive raw NMR (FID files) and XRD (CIF files) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.